molecular formula C14H25NO4 B6147855 1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid CAS No. 1255664-97-1

1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid

Cat. No.: B6147855
CAS No.: 1255664-97-1
M. Wt: 271.4
InChI Key:
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Description

1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid typically involves the protection of the amine group in piperidine derivatives. One common method is the reaction of 4-(propan-2-yl)piperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: The piperidine ring can undergo oxidation or reduction reactions, leading to different derivatives.

Common Reagents and Conditions:

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Hydrolysis: Produces 4-(propan-2-yl)piperidine-2-carboxylic acid.

    Substitution: Yields various substituted piperidine derivatives.

    Oxidation: Results in oxidized piperidine compounds.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is cleaved in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    4-(propan-2-yl)piperidine-2-carboxylic acid: Lacks the Boc protecting group.

    1-[(tert-butoxy)carbonyl]-piperidine-2-carboxylic acid: Similar structure but without the propan-2-yl group.

    1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid: Contains a methyl group instead of a propan-2-yl group.

Uniqueness: 1-[(tert-butoxy)carbonyl]-4-(propan-2-yl)piperidine-2-carboxylic acid is unique due to the presence of both the Boc protecting group and the propan-2-yl substituent. This combination provides specific steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

CAS No.

1255664-97-1

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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